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Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

Cat. No.: B12096713
M. Wt: 484.2 g/mol
InChI Key: BZBMMDDPWRIVSU-UHFFFAOYSA-N
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Description

Significance of Azobenzene (B91143) Chemistry in Molecular Systems and Materials Science

Azobenzene and its derivatives are cornerstone molecules in the development of "smart" materials due to their remarkable ability to undergo reversible photoisomerization. nih.govresearchgate.net The central nitrogen-nitrogen double bond can exist in two distinct geometric isomers: a thermally stable trans (E) configuration and a metastable cis (Z) form. wikipedia.org This transformation can be triggered by light of a specific wavelength, typically UV light for the trans-to-cis conversion, and visible light or heat for the reverse process. wikipedia.org

This light-induced switching alters the molecule's geometry, dipole moment, and end-to-end distance, leading to macroscopic changes in the materials that incorporate them. nih.govnih.gov This unique property has been harnessed in a wide array of applications, including:

Molecular Switches: Controlling chemical and biological processes at the molecular level. nih.gov

Photo-actuated Materials: Creating materials that can change shape or move in response to light, with applications in soft robotics and artificial muscles. nih.gov

Optical Data Storage: Using the two distinct isomeric states to represent bits of information. nih.gov

Photopharmacology: Developing drugs that can be activated or deactivated with light for targeted therapies. nih.govacs.org

The chemical and thermal stability, coupled with the reliability of the isomerization process, makes azobenzene a versatile and powerful component in the design of functional molecular systems. nih.gov

Structural Classification and Research Focus on Symmetrically Substituted Azobenzenes

Azobenzene derivatives can be broadly classified based on their substitution patterns, which significantly influence their photochemical properties. rsc.org The main classes include azobenzene-type, aminoazobenzene-type, and pseudo-stilbenes, each defined by the electronic nature of the substituents on the phenyl rings. nih.gov Symmetrically substituted azobenzenes, where identical functional groups are placed at the same positions on both phenyl rings (e.g., 4,4'-disubstitution), are a major focus of research. chemicalpapers.com

This symmetry simplifies the synthesis and characterization processes and allows for a more straightforward analysis of how specific functional groups affect the core properties of the azobenzene unit. nih.gov Researchers have prepared extensive series of symmetrical 4,4'-disubstituted azobenzenes to study how substituents impact dipole moments, isomerization kinetics, and spectral properties. chemicalpapers.comnih.gov The predictable nature of these compounds makes them excellent models for understanding structure-property relationships, which is crucial for designing materials with tailored photoresponsive behaviors. researchgate.net

Rationale for Investigating Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]- as a Model Compound

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- serves as an exemplary model compound for several key reasons. Its symmetrical design provides a well-defined system for studying the influence of its specific substituents on the azobenzene core. The molecule incorporates two critical functional components:

Flexible Butoxy Spacers: The four-carbon alkoxy chains (-(CH₂)₄-O-) provide flexibility and can influence the molecule's solubility and its organization in condensed phases, such as in liquid crystals or self-assembled monolayers.

Reactive Bromo- Termini: The terminal bromine atoms are highly significant. They act as reactive handles, allowing the molecule to be covalently bonded to other structures. ontosight.ai This feature is essential for its use as a building block (monomer) for polymers or for grafting it onto surfaces to create photo-switchable interfaces.

This combination of a photoswitchable core and reactive terminal groups makes it a versatile platform for creating advanced functional materials where light can be used to control properties at a macro level.

Overview of Research Trajectories for Related Functional Diazene Analogues

The investigation of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is part of a broader research effort into functional diazene and azobenzene analogues. By systematically varying the substituent groups, scientists can fine-tune the molecule's properties for specific applications.

Research trends in this area include:

Modifying Alkoxy Chain Length: Analogues with different chain lengths, such as Diazene, 1,2-bis[4-(hexyloxy)phenyl]-, are synthesized to modulate liquid crystalline properties and self-assembly behavior. dakenchem.com

Introducing Different Reactive Groups: Replacing the bromo- group with other functionalities, like the chloromethyl group in Diazene, bis(4-(chloromethyl)phenyl)-, provides alternative chemical pathways for incorporation into larger systems. ontosight.ai

Exploring Diverse Substituents: A wide range of functional groups, from simple alkyls to complex heterocyclic moieties, are attached to the azobenzene core to alter its electronic and optical properties. researchgate.netnih.gov For example, push-pull systems with electron-donating and electron-withdrawing groups are designed to shift the absorption bands into the visible or near-infrared spectrum, which is particularly important for biological applications. nih.govmdpi.com

Developing Azoxybenzene (B3421426) Analogues: Related compounds like Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide (an azoxybenzene) are also explored for their unique electronic properties and potential as intermediates in organic synthesis. ontosight.aimdpi.com

This systematic exploration allows for the creation of a diverse library of photoswitchable molecules, each tailored for specific functions in materials science, chemistry, and medicine.

Compound Data

Table 1: Properties of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

PropertyValue
CAS Number222046-22-2 bldpharm.com
Molecular FormulaC₂₀H₂₄Br₂N₂O₂ bldpharm.com
Molecular Weight484.22 g/mol bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24Br2N2O2 B12096713 Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24Br2N2O2

Molecular Weight

484.2 g/mol

IUPAC Name

bis[4-(4-bromobutoxy)phenyl]diazene

InChI

InChI=1S/C20H24Br2N2O2/c21-13-1-3-15-25-19-9-5-17(6-10-19)23-24-18-7-11-20(12-8-18)26-16-4-2-14-22/h5-12H,1-4,13-16H2

InChI Key

BZBMMDDPWRIVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCCBr)OCCCCBr

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Diazene, 1,2 Bis 4 4 Bromobutoxy Phenyl

Precursor Synthesis Strategies: 4,4'-Dihydroxyazobenzene (B49915) Derivatives

The foundational precursor for the target molecule is 4,4'-dihydroxyazobenzene. A prevalent and effective method for its synthesis involves a diazotization-coupling reaction. This strategy typically begins with the diazotization of a primary aromatic amine, such as p-aminophenol, followed by an azo coupling reaction with a phenol.

A well-documented procedure starts with the diazotization of p-aminophenol. rsc.org In this process, p-aminophenol is dissolved in an acidic medium, commonly 1 M hydrochloric acid, and cooled to 0°C in an ice bath. rsc.org A solution of sodium nitrite (B80452) (NaNO₂) is then added to form the corresponding diazonium salt. This intermediate is subsequently coupled with phenol, which has been dissolved in an aqueous basic solution, such as 3 M sodium hydroxide. rsc.org The reaction mixture is stirred at room temperature to facilitate the coupling, which yields 4,4'-dihydroxyazobenzene. rsc.org The product is then precipitated by adjusting the pH to below 5 with a strong acid, collected by filtration, washed, and typically purified by recrystallization. rsc.org This method has been reported to produce yields as high as 78%. rsc.org Another approach also reports the synthesis of 4,4'-dihydroxyazobenzene through the coupling of 4-aminophenol (B1666318) with phenol. journalcsij.com

Parameter Condition Reference
Starting Material 1p-Aminophenol rsc.org
Starting Material 2Phenol rsc.org
Diazotization ReagentSodium Nitrite (NaNO₂) in H₂O rsc.org
Acid1 M Hydrochloric Acid (HCl) rsc.org
Base3 M Sodium Hydroxide (NaOH) rsc.org
Temperature0°C (diazotization), Room Temp (coupling) rsc.org
PurificationRecrystallization from ethanol (B145695)/water rsc.org
Yield78.0% rsc.org

Alkylation Reactions for Bromobutoxy Functionalization

The introduction of the 4-bromobutoxy side chains onto the 4,4'-dihydroxyazobenzene core is achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of the phenolic hydroxyl groups with a suitable alkylating agent, in this case, 1,4-dibromobutane. wikipedia.orgfrancis-press.comlibretexts.org The reaction proceeds via an SN2 mechanism, where the phenoxide ions, formed by deprotonating the hydroxyl groups with a base, act as nucleophiles and attack the electrophilic carbon of the alkyl halide. wikipedia.org

Conventional Synthetic Approaches

Conventional methods for this alkylation typically involve heating the reactants in a suitable organic solvent in the presence of a base. A representative procedure for a similar dialkylation of 4,4'-dihydroxyazobenzene involves dissolving the precursor in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.org An inorganic base, such as potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl groups. rsc.orgnih.gov The alkylating agent, in this case 1,4-dibromobutane, is then added to the mixture.

The reaction is generally heated under reflux for several hours to ensure completion. rsc.org For instance, a similar synthesis using 8-chloro-1-octanol (B20424) as the alkylating agent was refluxed for 12 hours. rsc.org A catalytic amount of potassium iodide (KI) can also be added to promote the reaction by in-situ conversion of the alkyl bromide to the more reactive alkyl iodide. rsc.org Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and often improve yields. scholarsresearchlibrary.comconicet.gov.ar In the context of the Williamson ether synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov This technique allows for rapid and uniform heating of the reaction mixture, minimizing the formation of side products. conicet.gov.ar

For the synthesis of Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]-, a microwave-assisted protocol would involve charging a microwave reactor vessel with 4,4'-dihydroxyazobenzene, 1,4-dibromobutane, a suitable base, and a high-boiling point solvent. The reaction mixture is then subjected to microwave irradiation at a set temperature and power for a short duration. nih.gov For example, microwave-assisted methylation of dihydroxybenzene derivatives has been successfully carried out at temperatures between 160-190°C. unive.it The use of microwave heating offers a more energy-efficient and time-saving alternative to conventional refluxing. scholarsresearchlibrary.comnih.gov

Synthesis Method Key Advantages Typical Reaction Time Reference
Conventional HeatingWell-established, simple setupSeveral hours (e.g., 12 h) rsc.org
Microwave-AssistedRapid reaction rates, improved yields, energy efficientMinutes to < 1 hour nih.govnih.gov

Optimization of Reaction Conditions and Yields

The yield and purity of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- are highly dependent on the reaction conditions of the alkylation step. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.

Base: The choice of base is critical for the deprotonation of the phenolic hydroxyls. While potassium carbonate (K₂CO₃) is commonly used, other bases like cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃) can offer improved reactivity and regioselectivity in similar alkylations. nih.gov Stronger bases like sodium hydride (NaH) can also be employed, typically in anhydrous solvents like THF. libretexts.org

Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide. nih.gov

Temperature: The reaction temperature influences the rate of reaction. Conventional methods often require reflux temperatures, whereas microwave synthesis allows for precise temperature control at elevated levels, often leading to cleaner reactions. rsc.orgunive.it

Stoichiometry: The molar ratio of the reactants is crucial. An excess of the alkylating agent (1,4-dibromobutane) is often used to favor the dialkylated product over the monoalkylated species and to compensate for potential side reactions.

The optimization process involves systematically varying these parameters to find the conditions that provide the highest yield of the desired product with minimal formation of impurities, such as the mono-alkylated product or products from further reactions of the bromo-terminated chains.

Parameter Variation Potential Effect on Yield/Purity Reference
Base K₂CO₃, Cs₂CO₃, NaHAffects rate and completeness of deprotonation. rsc.orgnih.gov
Solvent DMF, Acetonitrile, THFInfluences solubility and reaction rate. rsc.orgnih.gov
Temperature Room Temp to RefluxHigher temperatures increase reaction rate but may lead to side products. rsc.org
Alkylating Agent 1,4-dibromobutaneStoichiometry affects the ratio of di- to mono-alkylated product. nih.gov

Purification Techniques and Purity Assessment Methodologies

Following the synthesis, purification of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is essential to remove unreacted starting materials, the inorganic base, and any side products. A common workup procedure involves quenching the reaction with water and extracting the crude product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org The organic layer is then washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. rsc.orgrsc.org

For further purification, two primary techniques are employed:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. rsc.org For similar azoxybenzene (B3421426) compounds, recrystallization from ethanol or ethanol/ethyl acetate mixtures has been reported to be effective. mdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective purification method. journalcsij.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (eluent). rsc.orgorgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions. rsc.org

The purity of the final product is assessed using various analytical techniques:

Melting Point Analysis: A pure crystalline solid has a sharp and characteristic melting point range. Measuring the melting point of the synthesized compound and comparing it to a known value can be a quick indicator of its purity. Impurities typically broaden and depress the melting point range.

Advanced Spectroscopic and Structural Elucidation of Diazene, 1,2 Bis 4 4 Bromobutoxy Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]-, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl rings and the aliphatic protons of the bromobutoxy chains.

The aromatic region typically displays two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the azo group are deshielded and appear at a lower field compared to the protons ortho to the alkoxy group. The aliphatic portion of the spectrum is more complex, showing signals for the four methylene (B1212753) groups of the butoxy chain. The protons on the carbon adjacent to the oxygen atom (O-CH₂) are the most deshielded in this chain, while those adjacent to the bromine atom (CH₂-Br) also experience a downfield shift. The two central methylene groups appear as multiplets in the intermediate region.

Table 1: ¹H NMR Spectral Data
AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Ar-H (ortho to N=N)~7.85d~9.0
Ar-H (ortho to O)~7.00d~9.0
O-CH₂~4.05t~6.5
CH₂-Br~3.50t~6.7
O-CH₂-CH₂~2.05m-
CH₂-CH₂-Br~1.95m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. In symmetrically substituted azobenzenes, the number of signals is halved due to molecular symmetry. Key signals include those for the aromatic carbons and the aliphatic carbons of the side chains.

The carbon atoms of the phenyl ring show distinct chemical shifts. The carbon atom bonded to the oxygen (C-O) is typically found around 161 ppm, while the carbon attached to the azo group (C-N) appears near 147 ppm. The other aromatic carbons resonate in the 115-125 ppm range. The aliphatic carbons of the bromobutoxy chain are observed at higher fields, with the O-CH₂ carbon around 67 ppm and the CH₂-Br carbon around 33 ppm.

Table 2: ¹³C NMR Spectral Data
AssignmentChemical Shift (δ) [ppm]
Ar-C-O~161.5
Ar-C-N~147.0
Ar-CH (ortho to N=N)~124.5
Ar-CH (ortho to O)~115.0
O-CH₂~67.5
CH₂-Br~33.5
O-CH₂-CH₂~29.0
CH₂-CH₂-Br~28.0

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- displays several characteristic absorption bands that confirm its structure. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the butoxy chains appears in the 2850-3000 cm⁻¹ region. mdpi.com A key feature is the stretching vibration of the C-O-C ether linkage, which gives rise to a strong band around 1250 cm⁻¹. The N=N stretching vibration of the azo group is often weak in the IR spectrum of symmetrical trans-azobenzenes and can be found around 1400-1450 cm⁻¹. researchgate.net Vibrations corresponding to the para-substituted aromatic rings are also present, typically around 840 cm⁻¹.

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2940C-H Stretch (asymmetric)Aliphatic CH₂
~2870C-H Stretch (symmetric)Aliphatic CH₂
~1600, ~1500C=C StretchAromatic Ring
~1250C-O-C Stretch (asymmetric)Aryl-Alkyl Ether
~840C-H Out-of-plane Bendpara-Substituted Ring
~630C-Br StretchBromoalkane

Raman Spectroscopy (if applicable for related compounds)

Electronic Absorption and Emission Spectroscopy for Photochromic Behavior

Electronic spectroscopy, primarily UV-Visible absorption, is essential for studying the photochromic properties of azobenzene (B91143) derivatives. These compounds can exist in two isomeric forms, the thermodynamically stable trans isomer and the less stable cis isomer, which can be interconverted by light.

The UV-Vis absorption spectrum of the trans-isomer of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is expected to show two characteristic absorption bands. A very intense band, typically found in the UV region (around 350-360 nm), is assigned to the π-π* electronic transition of the conjugated aromatic system. A much weaker band, corresponding to the n-π* transition of the azo group, is observed at longer wavelengths in the visible region (around 440-450 nm). rsc.org

Upon irradiation with UV light (e.g., ~365 nm), the trans-isomer undergoes isomerization to the cis-form. This transformation is accompanied by significant changes in the absorption spectrum. The intense π-π* band decreases in intensity and shifts to a shorter wavelength, while the n-π* band increases in intensity. researchgate.net The cis-isomer can then be converted back to the trans-form either by irradiation with visible light corresponding to its n-π* absorption band or thermally in the dark. This reversible photoisomerization is the basis of the photochromic behavior of these materials. researchgate.net Information on the emission (fluorescence) properties of this specific compound is not widely reported, as many azobenzene derivatives are known to be non-fluorescent due to the efficient and rapid isomerization process providing a non-radiative decay pathway. mdpi.com

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Azobenzene Derivatives
IsomerTransitionApproximate λmax [nm]Characteristics
transπ-π~350-360High intensity
transn-π~440-450Low intensity
cisπ-π~280-290Medium intensity
cisn-π~430-440Increased intensity (vs. trans)

UV-Visible Absorption Spectroscopy for Photoisomerization Studies

UV-Visible absorption spectroscopy is a fundamental technique for investigating the reversible photoisomerization of azobenzene derivatives between their thermally stable trans (E) isomer and metastable cis (Z) isomer. The electronic absorption spectrum of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- and related compounds is characterized by two main electronic transitions originating from the diazene core.

The more stable E isomer typically exhibits a high-intensity π-π* transition in the UV region and a low-intensity, symmetry-forbidden n-π* transition in the visible region. For 4,4'-dialkoxy-substituted azobenzenes, the π-π* band is generally observed around 350-360 nm, while the weak n-π* band is located around 440-450 nm. researchgate.net

Upon irradiation with UV light, typically around the λmax of the π-π* transition (~365 nm), the molecule undergoes isomerization to the Z form. nih.gov This transformation is accompanied by distinct changes in the absorption spectrum:

The intensity of the π-π* band decreases significantly.

The n-π* absorption band in the visible region becomes more pronounced as it is symmetry-allowed for the non-planar Z isomer. wikipedia.org

The establishment of a photostationary state (PSS), a mixture of E and Z isomers, is observed under continuous irradiation. The reverse Z to E isomerization can be induced by irradiating with visible light corresponding to the n-π* band (e.g., ~450 nm) or can occur thermally in the dark. researchgate.net The spectral changes allow for the monitoring of isomerization kinetics and the quantification of the isomer ratios at the PSS.

Table 1: Typical UV-Visible Absorption Data for 4,4'-Disubstituted Azobenzene Derivatives
IsomerTransitionTypical λmax (nm)Molar Absorptivity (ε)Characteristics
trans (E)π-π~350-360High (~20,000-30,000 M-1cm-1)Intense absorption in the UV region.
n-π~440-450Low (~500-1,000 M-1cm-1)Weak, often observed as a shoulder.
cis (Z)π-π~310-320Lower (~8,000-10,000 M-1cm-1)Hypsochromically shifted and less intense.
n-π~430-440Higher (~1,500-3,000 M-1cm-1)More intense and clearly visible.

Fluorescence Spectroscopy (if applicable for related compounds)

Azobenzene and its simple derivatives are typically considered non-fluorescent or very weakly fluorescent. The energy absorbed upon excitation is efficiently dissipated through the rapid and reversible E/Z photoisomerization process, which serves as a highly effective non-radiative decay channel. This efficient isomerization quenches potential fluorescence emission. researchgate.net

However, fluorescence can be induced in certain azobenzene-containing systems by inhibiting or restricting the isomerization pathway. This can be achieved through several strategies:

Aggregation: In aggregated states or in highly viscous media, the mechanical motion required for isomerization is hindered, which can lead to an increase in fluorescence quantum yield. This phenomenon is sometimes referred to as aggregation-induced emission (AIE).

Inclusion in Rigid Matrices: Incorporating azobenzene derivatives into rigid polymer matrices, crystals, or supramolecular hosts can restrict the conformational changes needed for isomerization, thereby promoting radiative decay through fluorescence.

Chemical Modification: The introduction of specific functional groups or the formation of coordination complexes (e.g., with boron) can alter the electronic structure and excited-state dynamics, in some cases leading to enhanced fluorescence. rsc.org

For a molecule like Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, significant fluorescence in dilute solution would not be expected. However, in the solid state or in an aggregated form, weak emission might be observable due to the restriction of intramolecular motion.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, the molecular formula is C₂₀H₂₄Br₂N₂O₂.

The theoretical monoisotopic mass can be calculated with high precision, accounting for the natural isotopes of bromine (⁷⁹Br and ⁸¹Br). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with three main peaks corresponding to the [M]⁺, [M+2]⁺, and [M+4]⁺ ions in an approximate intensity ratio of 1:2:1. HRMS can resolve these isotopic peaks and confirm that the measured mass and pattern match the theoretical values, unequivocally verifying the compound's elemental formula.

Table 2: Calculated Exact Mass for Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-
Molecular FormulaIon SpeciesIsotope CompositionCalculated m/z
C₂₀H₂₄Br₂N₂O₂[M]⁺⁷⁹Br, ⁷⁹Br498.0157
[M+2]⁺⁷⁹Br, ⁸¹Br500.0136
[M+4]⁺⁸¹Br, ⁸¹Br502.0116

In addition to molecular weight confirmation, HRMS provides insights into the molecule's structure through fragmentation analysis. Under ionization conditions (e.g., Electron Ionization or Electrospray Ionization), the molecule can break apart in predictable ways. For the target compound, key fragmentation pathways would likely involve:

Cleavage of the ether bond: Loss of the bromobutoxy chain or fragments thereof (e.g., C₄H₈Br).

Benzylic cleavage: Fission of the C-O bond at the phenyl ring.

Cleavage around the azo group: Fragmentation of the N=N bond or the C-N bonds, leading to characteristic aromatic fragments.

X-ray Diffraction for Solid-State Structural Characterization

Single-Crystal X-ray Analysis for Molecular Conformation and Packing (for related compounds)

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is not publicly available, extensive studies on related 4,4'-disubstituted trans-azobenzenes provide a clear picture of its expected solid-state conformation. researchgate.netmdpi.com

The trans isomer of azobenzene derivatives is generally found to be a planar or nearly planar molecule, which facilitates efficient crystal packing. researchgate.netresearchgate.net The central C-N=N-C dihedral angle is typically close to 180°. The planarity allows for significant π-electron conjugation across the molecule. The flexible bromobutoxy chains would likely adopt extended conformations to maximize van der Waals interactions within the crystal lattice.

Key structural parameters for the core azobenzene unit, based on related structures, are summarized below.

Table 3: Typical Crystallographic Parameters for trans-Azobenzene Derivatives
ParameterTypical ValueDescription
N=N Bond Length1.23 - 1.25 ÅConsistent with a nitrogen-nitrogen double bond.
C-N Bond Length1.41 - 1.44 ÅLength of the bond connecting the phenyl ring to the azo group.
C-N=N Bond Angle113° - 115°The angle around the nitrogen atoms of the azo bridge.
C-N=N-C Dihedral Angle~180°Confirms the planar trans conformation.

The packing of these molecules in the crystal is typically governed by π–π stacking and other non-covalent interactions. The planar aromatic cores often arrange in herringbone or slipped-stack motifs to optimize intermolecular forces. researchgate.net

Powder X-ray Diffraction for Bulk Crystalline Phases (for related compounds)

For photochromic compounds like azobenzene derivatives, PXRD is particularly useful for studying structural changes that occur during solid-state photoisomerization. By comparing the diffraction patterns of a sample before and after irradiation, one can monitor changes in the crystal structure. researchgate.netrsc.org Several outcomes are possible:

Crystal-to-Crystal Transition: The material retains its crystallinity, but the unit cell parameters and atomic positions change to accommodate the new isomer. This is indicated by a shift in the positions and intensities of the diffraction peaks. rsc.org

Crystal-to-Amorphous Transition: Upon irradiation, the long-range order of the crystal lattice is lost, resulting in the disappearance of sharp diffraction peaks and the appearance of a broad, diffuse halo.

Phase Separation: A mixture of crystalline phases corresponding to the reactant and product may be observed.

PXRD is therefore crucial for understanding the relationship between molecular-level photo-switching and macroscopic changes in solid-state materials, such as those that exhibit photo-mechanical effects. researchgate.net

Reactivity and Derivatization Pathways of Diazene, 1,2 Bis 4 4 Bromobutoxy Phenyl

Photoisomerization Dynamics and Kinetics

The defining characteristic of the azobenzene (B91143) core within Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]- is its ability to undergo photoisomerization. This process involves the interconversion between a thermodynamically stable E (trans) isomer and a metastable Z (cis) isomer upon exposure to light of specific wavelengths.

E-to-Z (or trans-to-cis) Isomerization Mechanisms

The transformation from the elongated, planar E isomer to the more compact, bent Z isomer is typically initiated by irradiating the compound with ultraviolet (UV) light. nih.gov This absorption of energy excites the molecule, promoting it from the ground state (S₀) to an excited state (S₁ or S₂), often corresponding to a π → π* transition. nih.gov From this excited state, the molecule relaxes to the Z isomer configuration.

Two primary mechanisms are proposed for this isomerization process:

Rotation: This mechanism involves the rotation around the central N=N single bond in the excited state. The absorption of a photon weakens the double bond, allowing one of the phenyl rings to rotate relative to the other.

Inversion: This pathway involves a change in the geometry of one of the nitrogen atoms, proceeding through a linear, "in-plane" transition state. mdpi.com

Computational analyses on substituted azobenzenes suggest that the rotational mechanism is often the more energetically favorable pathway. mdpi.com The specific pathway for Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- would be influenced by the steric and electronic properties of its substituents.

Z-to-E (or cis-to-trans) Isomerization Mechanisms

The metastable Z isomer can revert to the more stable E form through two primary routes:

Thermal Isomerization: In the absence of light, the Z isomer will thermally relax back to the E isomer over time. This process is a first-order reaction, and its rate is dependent on temperature and the surrounding environment. The energy barrier for this thermal back-reaction is a critical parameter determining the lifetime of the Z state.

Photochemical Isomerization: The Z-to-E conversion can also be induced by light, typically in the visible range, corresponding to the n → π* transition of the Z isomer. nih.gov Similar to the forward process, this photoisomerization can proceed via rotation or inversion mechanisms in the excited state. rsc.org A pedal-like mechanism has also been described in computational studies of azobenzene in constrained environments. rsc.org

Influence of Environmental Factors on Photoisomerization Rate and Efficiency

The kinetics and efficiency of the photoisomerization of azobenzene derivatives are highly sensitive to the local environment. nih.gov For Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, key factors include:

Solvent: The polarity and viscosity of the solvent can significantly impact isomerization rates. rsc.org Polar solvents may stabilize one isomer over the other, shifting the equilibrium of the photostationary state (PSS), which is the equilibrium mixture of E and Z isomers under continuous irradiation. Increased viscosity can hinder the large-scale molecular motion required for isomerization, slowing the reaction rate. rsc.org

Temperature: Higher temperatures generally accelerate the rate of thermal Z-to-E relaxation, reducing the lifetime of the cis isomer. mdpi.com

Substituents: The nature of the substituents on the phenyl rings plays a crucial role. mdpi.com While the bromobutoxy groups are relatively far from the core, their size and polarity can influence intermolecular interactions and solubility, indirectly affecting the isomerization dynamics.

Kinetic Analysis of Photoisomerization Processes

The kinetics of photoisomerization are typically monitored using UV-visible spectroscopy, as the E and Z isomers have distinct absorption spectra. The intense π → π* band of the E isomer decreases upon UV irradiation, while the n → π* band of the Z isomer appears or increases. By tracking these spectral changes over time, kinetic constants for both the forward and reverse isomerization can be determined.

Table 1: Representative Kinetic Data for Photoisomerization of a Substituted Azobenzene in Dimethylformamide (DMF)

Parameter Value Condition
Isomerization Rate Constant (k, E→Z) 3.08 x 10⁻³ s⁻¹ Visible Light Irradiation
Isomerization Rate Constant (k, Z→E) 1.5 x 10⁻⁴ s⁻¹ Thermal Relaxation
E Isomer Conversion Rate 45.7% After 50 min irradiation

Data is illustrative and based on findings for similar asymmetrical azo-derivatives. mdpi.com

Transformations Involving the Bromobutoxy Moieties

The two 4-bromobutoxy side chains on Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- are key handles for chemical functionalization. The terminal primary alkyl bromide is an excellent electrophile, making it susceptible to attack by a wide variety of nucleophiles.

Nucleophilic Substitution Reactions for Diverse Functionalization

The primary mechanism for the reaction of the bromobutoxy group is the bimolecular nucleophilic substitution (S_N2) reaction. This one-step process involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group and the formation of a new covalent bond. nih.gov This pathway allows for the introduction of diverse functional groups onto the azobenzene scaffold.

Common nucleophiles for this transformation include:

Amines: Primary and secondary amines react readily to form secondary and tertiary amines, respectively. This allows for the introduction of nitrogen-containing groups, which can alter the molecule's solubility, basicity, and coordination properties. nih.gov

Thiols: Thiolates (the conjugate bases of thiols) are excellent nucleophiles and react efficiently to form thioethers. This introduces sulfur-containing functionalities. nih.gov

Pyrrolidine: As a cyclic secondary amine, pyrrolidine can be used to introduce a five-membered heterocyclic ring at the end of the butoxy chain. Pyrrolidine moieties are common structural motifs in pharmaceuticals and other bioactive molecules. nih.govenamine.net

These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the acid generated if the nucleophile is neutral (e.g., a primary amine or thiol).

Table 2: Examples of Nucleophilic Substitution on the Bromobutoxy Moiety

Nucleophile Reagent Example Resulting Functional Group
Primary Amine Cyclopropanemethylamine -butoxy-cyclopropylmethylamine
Thiol Phenylmethanethiol -butoxy-benzylthioether
Secondary Amine Pyrrolidine N-(4-butoxy)pyrrolidine

Preparation of Advanced Azobenzene Precursors for Further Syntheses

The presence of terminal alkyl bromides on the flexible butoxy chains of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- makes it an ideal precursor for creating advanced, multifunctional azobenzene-containing molecules. These bromine atoms are excellent leaving groups, enabling a variety of nucleophilic substitution and cross-coupling reactions. Through these pathways, the parent molecule can be elaborated into more complex structures tailored for applications in materials science and medicinal chemistry.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. beilstein-journals.org Methods such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the terminal positions of the butoxy chains. beilstein-journals.org

Suzuki Coupling: Reacting the bromo-terminated compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst can attach new aromatic or unsaturated moieties.

Stille Coupling: This reaction involves coupling with organostannanes, providing another route to complex carbon skeletons.

Buchwald-Hartwig Amination: This method allows for the introduction of primary or secondary amines, leading to the synthesis of amino-terminated azobenzene derivatives. beilstein-journals.org

These derivatization strategies effectively convert the initial diazene compound into sophisticated precursors for the synthesis of polymers, liquid crystals, or photoswitchable biological probes.

Table 1: Derivatization Reactions for Advanced Precursor Synthesis

Reaction TypeReactantGeneral Product StructureBond Formed
Suzuki CouplingAr-B(OH)₂Diazene, 1,2-bis[4-(4-arylbutoxy)phenyl]-C-C
Stille CouplingR-Sn(Alkyl)₃Diazene, 1,2-bis[4-(4-R-butoxy)phenyl]-C-C
Buchwald-Hartwig AminationR₂NHDiazene, 1,2-bis[4-(4-aminobutoxy)phenyl]-C-N

Reactivity of the Central Diazene Linkage

The central azo group (–N=N–) is a chromophore that defines the fundamental properties of azobenzenes, including their characteristic color and photoisomerization behavior. This linkage is also chemically active and can undergo several types of reactions, primarily reduction and oxidation, which alter the electronic and structural properties of the molecule.

The diazene linkage can be readily reduced to a hydrazine (or hydrazo) linkage (–NH–NH–). This transformation converts the planar, conjugated azo system into a non-planar, saturated diamine linkage. The reduction eliminates the extended π-conjugation across the N=N bond, leading to a loss of color. Common laboratory methods for the reduction of azobenzenes to hydrazobenzenes include catalytic hydrogenation or the use of chemical reducing agents such as sodium dithionite or zinc dust in an acidic medium. The resulting product from the reduction of the title compound is 1,2-bis[4-(4-bromobutoxy)phenyl]hydrazine.

Table 2: Reduction of the Diazene Linkage

Starting CompoundTypical ReagentsProductFunctional Group Transformation
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-H₂/Pd-C, Na₂S₂O₄, or Zn/CH₃COOH1,2-bis[4-(4-bromobutoxy)phenyl]hydrazineAzo (–N=N–) → Hydrazo (–NH–NH–)

Oxidation of the diazene group leads to the formation of an azoxy compound, which contains an N=N(O) functional group. This reaction can be achieved using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being common choices. The oxidation of azo compounds is a primary method for synthesizing azoxybenzenes. mdpi.com The resulting product, Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, 1-oxide, retains a conjugated system but with altered electronic properties compared to the parent azobenzene. Azoxy compounds are themselves valuable intermediates in organic synthesis. mdpi.comresearchgate.net

Table 3: Oxidation of the Diazene Linkage

Starting CompoundTypical ReagentsProductFunctional Group Transformation
Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-m-CPBA, H₂O₂/CH₃COOHDiazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, 1-oxideAzo (–N=N–) → Azoxy (–N=N(O)–)

While the terminal bromines are the primary sites for cross-coupling reactions to extend the molecular structure (as detailed in Section 4.2.2), the term "coupling reactions" in the context of azobenzenes most classically refers to the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound to form the N=N bond. nih.govresearchgate.net For a pre-formed molecule like Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, direct coupling of new aromatic compounds to the central diazene linkage is not a typical reaction. Instead, the aromatic phenyl rings of the molecule could potentially undergo electrophilic aromatic substitution, although the existing alkoxy substituents would direct incoming electrophiles to the ortho positions. More advanced palladium-catalyzed C-H activation or cross-coupling methodologies could, in principle, be used to functionalize the phenyl rings directly, but such reactions would require specific directing groups or pre-functionalization (e.g., halogenation) of the aromatic rings themselves. Therefore, the most synthetically practical coupling reactions involving this scaffold occur at the terminal bromines of the side chains.

Computational and Theoretical Investigations of Diazene, 1,2 Bis 4 4 Bromobutoxy Phenyl and Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to predict geometries, energies, and various molecular properties of azobenzene (B91143) derivatives. researchgate.net For these calculations, hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable results that correlate well with experimental data. nih.govclinicsearchonline.org

The defining characteristic of azobenzenes is their ability to exist in two isomeric forms: a thermodynamically stable trans (E) configuration and a metastable cis (Z) configuration. The parent azobenzene molecule and its derivatives are subject to geometric optimization to find the lowest energy structures for these isomers.

The trans isomer is characterized by a nearly planar structure, with the two phenyl rings situated on opposite sides of the central N=N double bond. nih.gov The molecule typically possesses an inversion center at the midpoint of the azo group. nih.gov However, there is often a slight twist of the phenyl rings with respect to the plane of the azo unit. nih.gov In contrast, the cis isomer adopts a non-planar, bent conformation to alleviate steric hindrance between the phenyl rings.

For a representative symmetrically substituted azobenzene analogue, (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, DFT calculations and X-ray crystallography provide precise geometric parameters. nih.gov The central N=N double bond length is a critical parameter, typically measuring around 1.255 to 1.264 Å in the trans form. nih.gov The C-N bond connecting the phenyl ring to the azo group is approximately 1.43 Å. The planarity can be assessed by the CNNC dihedral angle, which deviates from a perfect 180°.

Table 1: Selected Optimized Geometric Parameters for a Representative Azobenzene Analogue ((E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene). nih.gov
ParameterMolecule A (Å or °)Molecule B (Å or °)
N=N Bond Length1.2551.264
C-N Bond Length1.4321.433
C-C (Aromatic) Avg.1.3911.391
C-N-N Bond Angle113.3113.1
C-N=N-C Dihedral Angle180.0180.0
Phenyl Ring Twist (C-C-N-N)13.2-5.3

The 4-bromobutoxy substituents on Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]- are flexible chains. Computational studies would reveal multiple low-energy conformations for these side chains, which could influence crystal packing and solubility without significantly altering the core photochromic behavior of the azobenzene unit.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in FMO theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. clinicsearchonline.orgnih.gov

For azobenzene derivatives, the HOMO is typically a π-orbital delocalized across the entire conjugated system, including the phenyl rings and the azo bridge. The LUMO is often a π*-orbital, also delocalized. In a study on a similar compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO and LUMO energy levels. nih.gov The HOMO energy was found to be -6.7179 eV and the LUMO energy was -3.0454 eV, resulting in an energy gap of 3.6725 eV. nih.gov A smaller energy gap generally implies higher chemical reactivity. researchgate.net

The introduction of para-substituents like the 4-bromobutoxy groups on Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is expected to influence the FMO energies. The oxygen atom in the butoxy group acts as an electron-donating group, which would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap compared to unsubstituted azobenzene and potentially shifting its absorption spectrum to longer wavelengths (a bathochromic shift).

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Azo Compound. nih.gov
ParameterEnergy (eV)
HOMO Energy-6.7179
LUMO Energy-3.0454
HOMO-LUMO Gap (ΔE)3.6725

Intramolecular Charge Transfer (ICT) is a process where an electron is redistributed from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. rsc.org This phenomenon is particularly pronounced in "push-pull" systems, where strong donor and acceptor groups are placed at opposite ends of a π-conjugated system. nih.gov

In Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-, the molecule is symmetrically substituted with two identical 4-bromobutoxy groups. The alkoxy part of this group has a mild electron-donating character. Because the substitution is symmetrical, the molecule does not have a strong ground-state ICT character. However, upon excitation, a symmetry-breaking ICT can occur, particularly in polar solvents. rsc.org This process involves the transfer of electron density from one of the alkoxy-substituted phenyl rings to the other, mediated by the azo bridge. DFT and time-dependent DFT (TD-DFT) calculations are essential for characterizing the nature of electronic transitions. researchgate.net Analysis of the orbitals involved in the transition (e.g., from HOMO to LUMO) can confirm whether it possesses ICT character. researchgate.net The solvent polarity can significantly influence the energy of the ICT state, often leading to a red shift in fluorescence emission as solvent polarity increases. nih.gov

Theoretical Examination of Photoisomerization Mechanisms

The hallmark of azobenzenes is their reversible photoisomerization. Understanding the precise atomic motions and electronic state changes during this ultrafast process requires sophisticated theoretical methods that go beyond ground-state DFT.

To map the pathway of a photochemical reaction, chemists compute the potential energy surfaces (PES) of the electronic states involved, primarily the ground state (S₀) and the first few excited states (S₁ and S₂). acs.org The PES is a multidimensional plot of the molecule's energy as a function of its geometry. For azobenzene isomerization, the most critical geometric coordinates (reaction coordinates) are the torsion or twisting around the central CNNC bond and the in-plane inversion or bending of one of the CNN angles. acs.org

High-level computational methods like Complete Active Space Self-Consistent Field (CASSCF) or its more accurate variant, RASPT2, are often required to correctly describe the PES of excited states. acs.orgnycu.edu.tw These calculations have shown that for the parent azobenzene, photoisomerization can proceed through different pathways. nycu.edu.tw Excitation to the S₁ (n→π*) state typically leads to isomerization via rotation around the N=N bond, as the PES along this coordinate is often barrierless. nycu.edu.tw In contrast, the inversion pathway, which involves one nitrogen atom moving out of the molecular plane, usually has a significant energy barrier on the S₁ surface. nycu.edu.tw A critical feature of these surfaces is the presence of conical intersections (CIs), which are points where the S₁ and S₀ surfaces touch. acs.orgacs.org These CIs act as efficient funnels for the molecule to rapidly and non-radiatively return from the excited state to the ground state, landing in either the trans or cis configuration. nycu.edu.tw

While PES calculations provide a static map of the reaction pathways, excited state dynamics simulations model the actual time-evolution of the molecule after it absorbs a photon. acs.org Ab initio molecular dynamics (AIMD) is a powerful technique where forces on the atoms are calculated "on-the-fly" using quantum chemical methods at each step of the simulation. nih.govaip.org

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the spectroscopic properties of molecules, providing insights into their electronic structure and behavior. For "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-" and its analogues, these computational methods can simulate spectra that are in good agreement with experimental results, aiding in the interpretation and understanding of their photophysical characteristics.

Simulated UV-Vis Spectra

The electronic absorption spectra of azobenzene derivatives, including "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", are characterized by two main absorption bands: a strong band in the UV region and a weaker band in the visible region. nih.gov The high-energy band, typically around 320 nm, is attributed to the π–π* electronic transition, while the lower-energy band, around 440 nm, corresponds to the n–π* transition. nih.govmdpi.com The intensity and position of these bands are influenced by the substituents on the phenyl rings.

Time-dependent density functional theory (TD-DFT) is a commonly used method to simulate UV-Vis spectra of azobenzene derivatives. researchgate.net By employing functionals such as B3LYP and basis sets like 6-311G(d,p), it is possible to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively. researchgate.net For "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", the presence of the 4-(4-bromobutoxy)phenyl groups is expected to cause a red shift (a shift to longer wavelengths) in the π–π* and n–π* transitions compared to unsubstituted azobenzene, due to the electron-donating nature of the alkoxy substituents.

Simulations often incorporate solvent effects, as the polarity of the solvent can influence the electronic transitions. researchgate.net The conductor-like screening model (COSMO) is one such solvation model that can be used in these calculations. researchgate.net The simulated spectra can predict the λmax values for both the trans and cis isomers, providing valuable information for photoswitching applications.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for Azobenzene and a Substituted Analogue.
CompoundTransitionPredicted λmax (nm)Experimental λmax (nm)
Azobenzeneπ–π~320~320
Azobenzenen–π~440~440
Substituted Azobenzene (e.g., with electron-donating groups)π–π>320Varies
Substituted Azobenzene (e.g., with electron-donating groups)n–π>440Varies

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Quantum chemical calculations can predict the vibrational frequencies and normal modes of "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", aiding in the assignment of experimental spectra.

Calculations are typically performed at the density functional theory (DFT) level, for instance, using the B3LYP functional with a 6-31G* basis set. unige.ch For trans-azobenzene, the main azo group stretching vibration (νN=N) is a key feature, experimentally observed around 1440 cm⁻¹. slideshare.net Theoretical calculations have successfully predicted this mode and have shown that it can be influenced by coupling with phenyl ring vibrations. slideshare.net

For "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", the calculated vibrational spectrum would be expected to show characteristic peaks for the azo group, the phenyl rings, and the bromobutoxy side chains. The calculations can also help to understand how the vibrations of the substituents couple with the vibrations of the azobenzene core. It is important to note that calculated harmonic frequencies are often scaled by a factor (e.g., 0.96) to better match experimental anharmonic frequencies. tennessee.edu

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes in Trans-Azobenzene.
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Azo Stretch (νN=N)~14501440
C-N StretchVariesVaries
Phenyl Ring ModesVariesVaries

Molecular Dynamics Simulations for Conformational Analysis in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", MD simulations can provide detailed insights into its conformational dynamics in different environments, such as in solution or in condensed phases like liquid crystals or polymers.

In the case of "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", MD simulations could be used to investigate the conformational freedom of the bromobutoxy chains and how they interact with each other and with the azobenzene core. rsc.org This is crucial for understanding how the molecule might self-assemble or interact with a host matrix in materials science applications. The simulations can also provide information on the solvent's effect on the conformational equilibrium. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Machine Learning Approaches for Azobenzene Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of molecules based on their chemical structure. mdpi.com In recent years, machine learning (ML) algorithms have been increasingly used to develop sophisticated QSPR models for complex chemical systems, including azobenzenes. nih.govresearchgate.net

For azobenzene systems, QSPR and ML can be used to predict a wide range of properties, such as the maximum absorption wavelength (λmax), photoisomerization quantum yields, and thermal relaxation rates. nih.govresearchgate.net These models are built by training an algorithm on a large dataset of molecules with known properties and their corresponding molecular descriptors. These descriptors are numerical representations of the molecular structure, encoding information about topology, geometry, and electronic properties. researchgate.net

For a molecule like "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-", a trained QSPR/ML model could predict its properties without the need for time-consuming and computationally expensive quantum chemical calculations. For instance, a model could predict its λmax based on descriptors derived from its structure. nih.gov The accuracy of these predictions depends on the quality and diversity of the training data and the chosen ML algorithm, which can range from multiple linear regression to more complex methods like neural networks. nih.govresearchgate.netresearchgate.net

Table 3: Examples of Properties of Azobenzene Systems Predicted by QSPR/ML.
PropertyImportanceRelevant Molecular Descriptors
Maximum Absorption Wavelength (λmax)Determines the color and the wavelength of light needed for photoswitching.Electronic descriptors (HOMO/LUMO energies), topological indices.
Photoisomerization Quantum YieldEfficiency of the light-induced structural change.Steric and electronic parameters of substituents.
Thermal Relaxation Half-lifeStability of the metastable isomer.Energy barrier for thermal isomerization, substituent effects.

Advanced Applications in Functional Materials Science

Integration into Photoresponsive Polymeric Systems

The integration of Diazene (B1210634), 1,2-bis[4-(4-bromobutoxy)phenyl]- into polymer structures imparts them with photo-responsive capabilities. The azobenzene (B91143) moiety acts as a molecular switch, while the terminal alkyl bromide groups provide reactive sites for polymerization and grafting.

Design of Azobenzene-Containing Monomers and Crosslinkers

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is intrinsically designed to function as a bifunctional monomer or a crosslinking agent in polymerization reactions. Its key structural features are:

Photo-responsive Core : The central N=N double bond of the azobenzene group can isomerize from the more stable trans configuration to the bent cis configuration upon UV light irradiation (typically around 365 nm) and revert back to the trans state either thermally or by irradiation with visible light (typically > 420 nm).

Bifunctional Termini : The presence of two 4-bromobutoxy groups, one at each end of the molecule, allows it to be covalently incorporated into polymer chains.

As a crosslinker , this molecule can be used to connect linear polymer chains, forming a three-dimensional network. The photo-isomerization of the azobenzene units within this network can induce significant changes in the material's macroscopic properties, such as its shape, volume, and mechanical modulus. This design is fundamental to the creation of photo-responsive gels and elastomers.

Role as Initiators in Controlled Polymerization Techniques

The terminal alkyl bromide functionalities of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- make it a suitable bifunctional initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical species that initiates the polymerization of a monomer. Because the molecule has two such initiating sites, it can simultaneously grow two polymer chains outwards from its central azobenzene core. This process allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Table 1: Potential Role of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- as a Bifunctional ATRP Initiator

FeatureDescriptionImplication in Polymer Synthesis
Initiating GroupPrimary Alkyl Bromide (-CH₂-Br)Effective for initiating ATRP of various monomers like styrenes and (meth)acrylates.
FunctionalityBifunctionalAllows for the synthesis of ABA triblock copolymers or can be used as a macroinitiator.
Core UnitAzobenzeneThe resulting polymer will have a central photo-switchable unit.

Synthesis of Block and Graft Copolymers with Photo-Switchable Segments

The utility of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- as a bifunctional initiator is key to creating block copolymers with a centrally located photo-switchable segment.

Block Copolymers : Using the molecule as an initiator for ATRP, an "ABA" type triblock copolymer can be synthesized. Here, the central "B" block is the azobenzene initiator itself, and the two "A" blocks are identical polymer chains grown from either end. The resulting macromolecule, Poly(A)-block-(azobenzene)-block-Poly(A), can exhibit photo-responsive self-assembly behavior, where the isomerization of the central azobenzene unit can trigger changes in micellar morphology or aggregation state in solution.

Graft Copolymers : While less direct, the molecule can also be used to create graft copolymers. One approach involves first reacting the bifunctional azobenzene molecule with a pre-existing polymer backbone that has suitable functional groups to react with the bromo-termini. This incorporates the azobenzene unit as a pendant group with a reactive bromine at its end. This bromine can then serve as an initiation site to "graft from," growing a new polymer chain off the main backbone.

Photoactuation and Mechanical Response in Liquid Crystalline Elastomers and Polymers

One of the most significant applications of bifunctional azobenzene molecules like Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- is in the creation of photo-actuating Liquid Crystalline Elastomers (LCEs).

LCEs are polymer networks that combine the elasticity of rubbers with the orientational order of liquid crystals. When an azobenzene crosslinker is incorporated into an aligned LCE, its photo-isomerization can induce a macroscopic mechanical response. The process is as follows:

Initial State : In the trans state, the rod-like azobenzene molecules align with the liquid crystal director of the polymer network, reinforcing the ordered state.

UV Irradiation : Upon exposure to UV light, the trans-to-cis isomerization occurs. The bent cis isomer disrupts the local liquid crystalline order.

Macroscopic Contraction : This molecular-level disorder leads to a contraction of the polymer network along the alignment direction, causing the material to change shape (e.g., bend or shrink). This process can generate significant mechanical stress and perform work.

Reversal : When the UV light is removed, thermal relaxation or irradiation with visible light reverts the azobenzene to its trans state, the liquid crystalline order is restored, and the material returns to its original shape.

This ability to convert light energy directly into mechanical work makes these materials highly promising for applications such as artificial muscles, soft robotics, and light-controlled actuators.

Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

While the azobenzene unit itself is not typically used as the primary charge-transporting component in conjugated polymers, it can be integrated into OFETs to create photo-switchable devices. nih.gov Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- could potentially be used in this context in several ways:

Photoresponsive Gate Dielectric : The molecule could be incorporated into a polymer used as the gate dielectric layer. The photo-isomerization of the azobenzene units would change the dielectric constant of the layer, thereby modulating the charge accumulation in the semiconductor channel and switching the transistor's current "on" or "off".

Modification of the Semiconductor Interface : By grafting polymers initiated from this molecule onto the dielectric surface, a photo-responsive monolayer could be created at the semiconductor-dielectric interface. The change in the dipole moment and shape of the azobenzene upon isomerization could influence the charge transport in the adjacent semiconductor layer. nih.gov

These applications would enable the development of light-controlled memory elements and phototransistors.

Engineering of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, host-guest interactions) to build complex, ordered structures. The azobenzene unit is a powerful tool in this field because its reversible isomerization allows for dynamic control over these assemblies.

Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- can serve as a building block for photo-responsive supramolecular systems. The central azobenzene core provides sites for π-π stacking interactions with other aromatic molecules. The significant geometric change between the planar trans isomer and the non-planar cis isomer can be used to assemble or disassemble a supramolecular structure with light. petr-kral.com

For example, the terminal bromine atoms can be substituted with functional groups capable of specific molecular recognition, such as hydrogen bond donors/acceptors or host molecules like cyclodextrins. In the trans state, the linear shape might favor the formation of an extended, ordered assembly. Upon isomerization to the cis state, the bent geometry would disrupt this packing, leading to the disassembly of the structure. This principle can be applied to create photo-switchable gels, vesicles, and surface monolayers. nih.gov

Host-Guest Interactions and Inclusion Complex Formation

In the realm of supramolecular chemistry, host-guest interactions are fundamental to the design of molecular sensors, drug delivery systems, and stimuli-responsive materials. Host molecules, such as cyclodextrins, possess hydrophobic cavities that can encapsulate guest molecules. The formation of such inclusion complexes can alter the physicochemical properties of the guest, such as its solubility and stability.

While no studies have been found that specifically detail the formation of inclusion complexes with "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-," it is plausible that the hydrophobic azobenzene core could be encapsulated within a cyclodextrin host. The photoisomerization of the diazene unit would significantly alter its shape, from a linear trans isomer to a bent cis isomer. This change in geometry could be exploited to control the association and dissociation of the host-guest complex with light, a principle that has been demonstrated with other azobenzene derivatives.

Table 1: Potential Host-Guest Parameters for Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

Host Molecule Potential Binding Mode Stimulus for Release Potential Application
β-Cyclodextrin Encapsulation of azobenzene core UV light irradiation (trans to cis isomerization) Photo-controlled release of the molecule

This table is speculative and based on the known behavior of similar compounds.

Directed Self-Assembly and Nanostructure Fabrication

Self-assembly is a powerful bottom-up approach for the fabrication of well-defined nanostructures. Molecules with specific recognition motifs can spontaneously organize into complex architectures. The linear shape of the trans isomer of "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-" would favor π-π stacking interactions between the aromatic rings, potentially leading to the formation of one-dimensional nanostructures like nanofibers or nanoribbons. The terminal bromobutoxy chains could further influence the packing and dimensionality of the assembly through dipole-dipole or van der Waals interactions.

Formation of Two-Dimensional (2D) and Three-Dimensional (3D) Supramolecular Architectures

The construction of ordered 2D and 3D supramolecular architectures is a key goal in materials science for applications in areas such as porous materials and molecular electronics. While there is no direct evidence for "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-" forming such structures, its molecular design offers possibilities. For instance, the terminal bromine atoms could potentially participate in halogen bonding, a directional non-covalent interaction that can be used to guide the formation of extended networks. By co-crystallizing this diazene with complementary halogen bond acceptors, it might be possible to construct 2D sheets or 3D frameworks.

Photo-Controlled Self-Assembly and Disassembly Processes

The most compelling hypothetical application of this compound lies in its potential for photo-controlled self-assembly and disassembly. Irradiation with UV light would convert the linear trans isomer to the bent cis isomer. This significant change in molecular shape would disrupt the ordered packing in a self-assembled structure, leading to its disassembly. Subsequent irradiation with visible light could reverse the process, triggering re-assembly. This reversible control over supramolecular structures is highly sought after for the development of "smart" materials that can respond to external stimuli.

Development of Optically Active Materials

The photochromic nature of the azobenzene moiety is the foundation for its potential use in optically active materials.

Applications in Optical Data Storage and Displays

Azobenzene-containing materials have been explored for optical data storage due to the distinct absorption spectra of the trans and cis isomers. Information can be written by using a specific wavelength of light to induce isomerization and read by probing the absorption at a different wavelength. Although no data is available for "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-" in this context, its azobenzene core suggests it could theoretically function as a molecular switch for such applications.

Photo-Controlled Wettability and Surface Modifications

Modifying surfaces with photo-responsive molecules allows for the dynamic control of surface properties like wettability. By grafting "Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-" onto a surface, it might be possible to switch the surface from a more hydrophobic state to a more hydrophilic state upon UV irradiation. The trans isomer, being less polar and more linear, would likely lead to a more hydrophobic surface, while the more polar, bent cis isomer would increase surface hydrophilicity. This photo-controllable wettability could have applications in microfluidics, self-cleaning surfaces, and biological cell manipulation.

Table 2: Hypothetical Wettability Changes on a Surface Modified with Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-

Isomeric State Expected Polarity Predicted Contact Angle
trans Lower Higher (more hydrophobic)

This table represents a theoretical prediction based on the general behavior of azobenzene derivatives.

Exploitation in Molecular Sensing Platforms

There is no available research on the use of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- in the design of molecular sensing platforms.

Photo-Switchable Receptor Design

No studies were found that describe the design, synthesis, or evaluation of photo-switchable receptors based on this specific diazene compound.

Solar Energy Conversion and Storage Research

Similarly, there is a lack of research on the application of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- in the field of solar energy conversion and storage.

Molecular Solar Thermal (MOST) Fuels Concepts

No publications were identified that explore the potential of this compound within Molecular Solar Thermal (MOST) fuel concepts.

Reversible Energy Storage Mechanisms

Due to the absence of research in the broader MOST context, there is no data on the specific reversible energy storage mechanisms of Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]- .

Q & A

Q. What are the optimal synthetic routes for Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-?

  • Methodological Answer : Synthesis typically involves coupling aryl halides with diazene precursors. For example:
  • Step 1 : Prepare bromobutoxy-substituted phenyl intermediates via nucleophilic substitution (e.g., reacting 4-bromobutanol with halogenated phenols under basic conditions).
  • Step 2 : Use metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester-functionalized diazene derivatives. highlights similar reactions using tetramethyl dioxaborolan-substituted diazenes .
  • Step 3 : Purify via recrystallization (water-ethanol mixtures, as in ) or column chromatography. Yields can vary (e.g., 65% in analogous triazole syntheses) .
    Key Considerations : Solvent choice (DMSO or ethanol for reflux), catalyst selection (Pd-based for coupling), and protection of sensitive functional groups.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : Identify bromobutoxy chain signals (δ ~3.4–3.6 ppm for CH2Br; δ ~1.6–1.8 ppm for CH2 in butoxy). Aromatic protons appear as doublets (para-substitution). Compare with PubChem data for related brominated aromatics .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns from bromine.
  • IR Spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹) and azo-group vibrations (~1400–1600 cm⁻¹).

Advanced Research Questions

Q. How can low yields in coupling steps be addressed during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and ligands (e.g., XPhos) to enhance coupling efficiency.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates ( used DMSO for triazole synthesis) .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection, followed by TFA-mediated deprotection (as in ) .

Q. What role do bromine substituents play in this compound’s reactivity?

  • Methodological Answer :
  • Nucleophilic Substitution : The bromine in the butoxy chain acts as a leaving group, enabling SN2 reactions (e.g., substitution with azide or amines, as in ) .
  • Cross-Coupling : Bromine facilitates Suzuki or Ullmann couplings for further functionalization. For example, replace Br with boronic esters for conjugation () .
  • Stability Considerations : Bromine’s electronegativity may increase susceptibility to photodegradation; monitor via UV-vis spectroscopy under controlled light exposure.

Q. How can contradictory data on biological activity of similar diazenes be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration), and purity validation (HPLC ≥95%, as in ) .
  • Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry).
  • Meta-Analysis : Compare substituent effects (e.g., bromobutoxy vs. methoxy groups) across studies to isolate bioactivity trends.

Critical Considerations

  • Stability : Store under inert atmosphere (N2/Ar) at –20°C to prevent bromine loss or azo-group degradation (analogous to ’s storage guidelines) .
  • Toxicity : Handle with PPE due to brominated byproducts; refer to SDS protocols (e.g., ’s safety guidelines) .

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